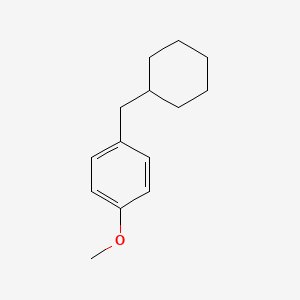
Benzene, 1-(cyclohexylmethyl)-4-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(cyclohexylmethyl)-4-methoxy- is an organic compound with a complex structure that includes a benzene ring substituted with a cyclohexylmethyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(cyclohexylmethyl)-4-methoxy- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with cyclohexylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzene, 1-(cyclohexylmethyl)-4-methoxy- can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions often result in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), leading to the hydrogenation of the benzene ring or the reduction of other functional groups.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be further functionalized using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, high pressure.
Substitution: HNO3, H2SO4, AlCl3, elevated temperatures.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Cyclohexane derivatives.
Substitution: Nitrobenzene, sulfonated benzene derivatives.
Scientific Research Applications
Benzene, 1-(cyclohexylmethyl)-4-methoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of Benzene, 1-(cyclohexylmethyl)-4-methoxy- involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, while the cyclohexylmethyl group can influence the compound’s hydrophobicity and overall molecular conformation. These interactions can affect various biological pathways, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-(cyclohexylmethyl)-4-hydroxy-: Similar structure but with a hydroxy group instead of a methoxy group.
Benzene, 1-(cyclohexylmethyl)-4-ethyl-: Similar structure but with an ethyl group instead of a methoxy group.
Benzene, 1-(cyclohexylmethyl)-4-chloro-: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
Benzene, 1-(cyclohexylmethyl)-4-methoxy- is unique due to the presence of the methoxy group, which can significantly influence its chemical reactivity and biological activity. The combination of the cyclohexylmethyl and methoxy groups provides a distinct set of properties that can be leveraged in various applications, making it a valuable compound for research and industrial use.
Properties
CAS No. |
13724-70-4 |
|---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1-(cyclohexylmethyl)-4-methoxybenzene |
InChI |
InChI=1S/C14H20O/c1-15-14-9-7-13(8-10-14)11-12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3 |
InChI Key |
YTVJLUXTKBERHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


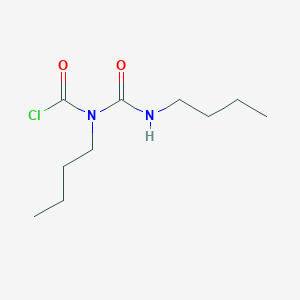
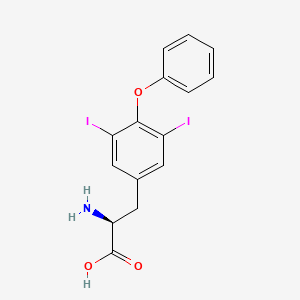
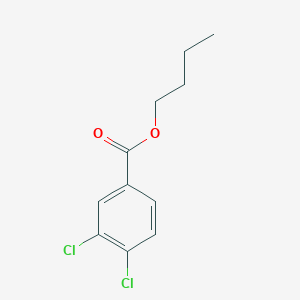

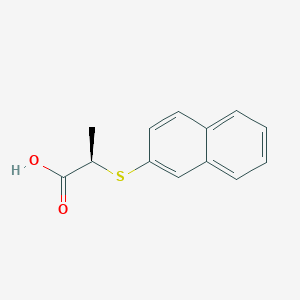
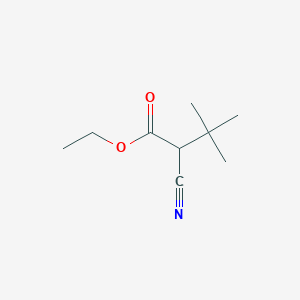

![Dioctyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropanoate](/img/structure/B14715877.png)
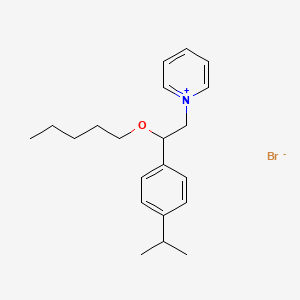
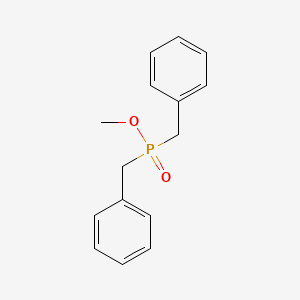
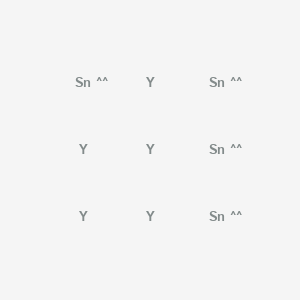

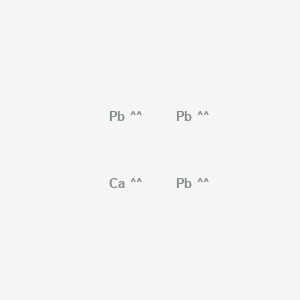
![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1,6-dimethyl-](/img/structure/B14715913.png)
